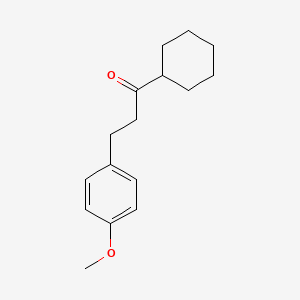

Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone

Description

Molecular Structure and Chemical Classification

The molecular structure of Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone is characterized by a central carbonyl group (C=O). One side of the carbonyl is attached to a saturated six-membered aliphatic ring, the cyclohexyl group. The other side is attached to an ethyl group, which in turn is bonded to a phenyl ring substituted with a methoxy (B1213986) group (-OCH3) at the para (4-position).

Chemical Classification:

Ketone: The defining functional group is the carbonyl group bonded to two carbon atoms, classifying it as a ketone. msu.edulibretexts.org

Aromatic Compound: It contains a benzene (B151609) ring (the phenyl group).

Ether: The presence of the methoxy group (-OCH3) on the phenyl ring places it in the ether class of organic compounds.

Substituted Ketone: More specifically, it is an alkyl aryl ketone with substituents on the aryl ring and a non-planar alkyl group (cyclohexyl).

The fundamental properties of this compound are derived from these structural features.

Chemical and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 885122-89-4 chemcd.com |

| Molecular Formula | C₁₆H₂₂O₂ chemcd.comchemscene.com |

| Molecular Weight | 246.34 g/mol chemcd.comchemscene.com |

| Synonym | 1-Cyclohexyl-3-(4-methoxyphenyl)propan-1-one chemcd.com |

Academic Context and Research Significance of Substituted Ketones

Substituted ketones, the broad class to which this compound belongs, are cornerstone molecules in organic chemistry. msu.edu Their significance stems from the reactivity of the carbonyl group and the influence of the adjacent substituent groups, which can be tailored for a vast array of chemical transformations.

Role in Synthesis: Substituted ketones are pivotal intermediates in the synthesis of complex organic molecules. The carbonyl group can undergo nucleophilic addition, and the alpha-hydrogens (hydrogens on the carbons adjacent to the carbonyl) exhibit enhanced acidity, allowing for a variety of reactions. cbseacademic.nic.in Research has shown that α-substituted ketones, in particular, can display enhanced reactivity compared to their unsubstituted parent compounds. nih.govacs.org

Multicomponent Reactions (MCRs): A significant area of research involving substituted ketones is their use in isonitrile-based multicomponent reactions, such as the Passerini and Ugi reactions. nih.govresearchgate.net These reactions are highly efficient, as they allow for the construction of complex, often drug-like molecules from three or more simple starting materials in a single step. researchgate.net Studies have demonstrated that various α-substituted ketones (with groups like sulfonyloxy, halo, and azido) are excellent substrates in these reactions, often proceeding faster than simple ketones. nih.govacs.org This reactivity is exploited to create diverse molecular scaffolds, including oxazolines and β-lactams, which are important structures in medicinal chemistry. nih.gov

Medicinal Chemistry and Drug Discovery: In drug design, the ketone moiety is a common feature. By introducing specific substitutions, chemists can fine-tune the properties of a molecule. For instance, incorporating bulky or polar groups alpha to a ketone can enhance the metabolic stability and water solubility of potential drug candidates. nih.gov Substituted ketones can also be designed to form reversible covalent bonds (imines) with biological targets, such as lysine (B10760008) residues in proteins, which is an increasingly explored strategy in the development of targeted covalent inhibitors. nih.gov Furthermore, related ketone structures serve as key intermediates in the synthesis of pharmaceuticals; for example, cyclohexyl-(4-methoxy-phenyl)-methanone is a precursor in some synthetic routes to the antidepressant Venlafaxine. google.com

Materials Science: The structural motifs found in this compound are also relevant to materials science. For example, molecules containing cyclohexyl and phenyl groups are integral to the design of liquid crystals. A Chinese patent describes the synthesis of related compounds, specifically 4-[2-(trans-4-alkyl-cyclohexyl) ethyl] phenol, for use in liquid crystal display technology, highlighting the utility of this chemical architecture in advanced materials. google.com

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNALAOPYHNCIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644303 | |

| Record name | 1-Cyclohexyl-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885122-89-4 | |

| Record name | 1-Cyclohexyl-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexyl 2 4 Methoxyphenyl Ethyl Ketone

Retrosynthetic Analysis of Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the C-C bond alpha to the carbonyl group. This is a common strategy for ketones and can be achieved through several reliable bond-forming reactions.

The primary disconnection breaks the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. This leads to two main synthons: a cyclohexyl acyl cation equivalent and a 2-(4-methoxyphenyl)ethyl anion equivalent. This disconnection strategy is advantageous as it simplifies the molecule into two distinct and readily accessible fragments.

Another potential disconnection could be at the bond between the cyclohexyl group and the carbonyl carbon. However, the former approach is generally more synthetically practical.

Identification of Precursor Molecules and Starting Materials

Based on the retrosynthetic analysis, the key precursor molecules can be identified. The cyclohexyl acyl cation synthon can be represented by a cyclohexanecarbonyl halide, such as cyclohexanecarbonyl chloride. This is a common and reactive electrophile in organic synthesis.

The 2-(4-methoxyphenyl)ethyl anion synthon can be generated from a corresponding organometallic reagent. A practical choice is a Grignard reagent, specifically 2-(4-methoxyphenyl)ethylmagnesium bromide, which can be prepared from 1-(2-bromoethyl)-4-methoxybenzene (B81146).

Therefore, the primary starting materials for the proposed synthesis are:

Cyclohexanecarbonyl chloride

1-(2-bromoethyl)-4-methoxybenzene

Magnesium metal

An alternative set of precursors could arise from a Friedel-Crafts acylation approach, which would involve cyclohexylacetyl chloride and anisole (B1667542). However, this may lead to issues with regioselectivity on the anisole ring.

Key Synthetic Strategies and Reaction Pathways

The most direct synthetic strategy for this compound involves the coupling of the identified precursor molecules. A Grignard reaction provides a robust and well-established method for this transformation.

The reaction pathway would proceed as follows:

Formation of the Grignard Reagent: 1-(2-bromoethyl)-4-methoxybenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 2-(4-methoxyphenyl)ethylmagnesium bromide.

Acylation Reaction: The freshly prepared Grignard reagent is then added to a solution of cyclohexanecarbonyl chloride at a low temperature to control the reactivity. The nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the acid chloride leads to the formation of the desired ketone.

Workup: The reaction is quenched with an aqueous acid solution to neutralize any remaining Grignard reagent and to protonate the intermediate alkoxide, yielding the final product, this compound.

A similar synthetic approach has been described for related compounds, such as 2-(4-p-methoxy-phenyl)-1-(the trans propyl group cyclohexyl of 4-) ethyl ketone, which was synthesized by reacting a Grignard reagent derived from 4-methoxybenzyl chlorine with (trans-the 4-alkyl-cyclohexyl) formyl chloride. google.com

Interactive Data Table: Key Reaction Components

| Reactant | Role | Solvent | Key Conditions |

| 1-(2-bromoethyl)-4-methoxybenzene | Grignard Precursor | Anhydrous Ether/THF | Dry conditions, inert atmosphere |

| Magnesium | Metal for Grignard formation | Anhydrous Ether/THF | Initiation may be required |

| Cyclohexanecarbonyl chloride | Electrophile | Anhydrous Ether/THF | Low temperature addition |

Stereochemical Control in Synthesis

The target molecule, this compound, does not possess any stereocenters in its core structure. The cyclohexyl ring can exist in different conformations, but there are no chiral carbons. Therefore, in the context of the proposed synthesis, stereochemical control is not a primary concern.

However, if substituents were present on the cyclohexyl ring or the ethyl chain, stereoisomers could arise. In such cases, the use of chiral auxiliaries or stereoselective catalysts would be necessary to control the stereochemical outcome of the reaction. For the synthesis of the parent compound, no such measures are required.

Optimization and Yield Enhancement in Synthetic Protocols

Optimizing the synthetic protocol is crucial for maximizing the yield and purity of the final product. Several factors can be adjusted to enhance the efficiency of the Grignard-based synthesis of this compound.

Reaction Temperature: The addition of the Grignard reagent to the acyl chloride should be carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed ketone.

Rate of Addition: A slow, dropwise addition of the Grignard reagent to the acyl chloride solution can help to maintain a low concentration of the nucleophile and further suppress side reactions.

Stoichiometry: The molar ratio of the reactants should be carefully controlled. A slight excess of the Grignard reagent may be used to ensure complete consumption of the acyl chloride, but a large excess should be avoided.

Purification: The final product can be purified using techniques such as column chromatography or distillation to remove any unreacted starting materials and byproducts, thereby increasing the purity of the isolated ketone.

Interactive Data Table: Optimization Parameters

| Parameter | Condition | Reasoning |

| Solvent | Anhydrous THF or Diethyl Ether | Prevents quenching of the Grignard reagent |

| Temperature | -78 °C to 0 °C during addition | Minimizes side reactions and over-addition |

| Addition Rate | Slow, dropwise | Maintains low nucleophile concentration |

| Reactant Ratio | Near stoichiometric | Balances conversion and side reactions |

| Workup | Aqueous acid quench | Neutralizes excess Grignard reagent |

| Purification | Column Chromatography/Distillation | Removes impurities and byproducts |

Spectroscopic Characterization and Structural Elucidation of Cyclohexyl 2 4 Methoxyphenyl Ethyl Ketone

Infrared (IR) Spectroscopy for Carbonyl Functional Group Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone, the IR spectrum is characterized by absorptions corresponding to the carbonyl group, as well as the aliphatic and aromatic C-H bonds.

Carbonyl C=O Stretching Frequencies and Environmental Effects

The most prominent feature in the IR spectrum of a ketone is the strong absorption band due to the stretching vibration of the carbonyl (C=O) group. For saturated aliphatic ketones, this band typically appears in the region of 1715 cm⁻¹. The carbonyl group in this compound is part of a cyclohexyl ketone system, which is a saturated aliphatic environment. Therefore, a strong absorption is expected around this frequency.

The electronic environment surrounding the carbonyl group can influence its stretching frequency. Electron-donating groups tend to lower the frequency, while electron-withdrawing groups increase it. In this molecule, the carbonyl group is not directly conjugated with the aromatic ring, which would significantly lower the stretching frequency. The ethyl spacer between the carbonyl and the phenyl ring isolates the carbonyl group from the resonance effects of the aromatic system. Consequently, the C=O stretching frequency is anticipated to be characteristic of a typical dialkyl ketone.

Characteristic C-H Absorptions of Aliphatic and Aromatic Moieties

The IR spectrum also provides valuable information about the hydrocarbon framework of the molecule.

Aromatic C-H Stretching: The presence of the 4-methoxyphenyl (B3050149) group is confirmed by C-H stretching vibrations of the aromatic ring, which are observed at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The cyclohexyl and ethyl moieties contain numerous C-H bonds in a saturated aliphatic environment. These give rise to strong absorption bands in the region of 3000-2850 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a set of medium to weak absorptions in the 1600-1450 cm⁻¹ region. For a para-substituted benzene (B151609) ring, characteristic bands are expected around 1600 cm⁻¹ and 1500 cm⁻¹.

Aliphatic C-H Bending: The bending vibrations (scissoring and rocking) of the CH₂ groups in the cyclohexyl and ethyl chains are expected to appear in the fingerprint region, typically around 1465-1440 cm⁻¹.

C-O Stretching: The ether linkage of the methoxy (B1213986) group on the aromatic ring will produce a characteristic C-O stretching absorption, which is typically found in the 1250-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Spin-Spin Coupling

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The 4-methoxyphenyl group will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. The two protons ortho to the methoxy group (and meta to the ethyl group) will appear as a doublet around δ 6.8-7.0 ppm, being shielded by the electron-donating methoxy group. The two protons meta to the methoxy group (and ortho to the ethyl group) will appear as a doublet at a slightly downfield region, around δ 7.1-7.3 ppm.

Methoxy Protons: The three protons of the methoxy group (OCH₃) will appear as a sharp singlet, typically around δ 3.8 ppm.

Ethyl Protons: The two methylene (B1212753) groups of the ethyl bridge will appear as two distinct triplets due to coupling with each other. The methylene group adjacent to the aromatic ring (Ar-CH₂-) is expected to resonate around δ 2.8-3.0 ppm. The methylene group adjacent to the carbonyl group (-CH₂-CO-) will be deshielded by the carbonyl and is expected to appear further downfield, around δ 2.9-3.1 ppm. The coupling between these two methylene groups should result in a triplet-of-triplets or a more complex multiplet pattern.

Cyclohexyl Protons: The protons on the cyclohexyl ring will appear as a complex series of overlapping multiplets in the upfield region of the spectrum, typically between δ 1.0 and 2.5 ppm. The proton on the carbon bearing the carbonyl group (α-proton) will be the most deshielded of the cyclohexyl protons and is expected to appear as a multiplet around δ 2.2-2.5 ppm. The remaining axial and equatorial protons on the other five carbons of the ring will give rise to a complex pattern of signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) of Carbonyl and Alkyl Carbons

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The carbon of the carbonyl group is highly deshielded and will appear as a characteristic signal in the downfield region of the spectrum, typically around δ 208-215 ppm for a ketone.

Aromatic Carbons: The 4-methoxyphenyl group will show four distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be the most shielded due to the electron-donating effect of the oxygen and is expected around δ 158-160 ppm. The two equivalent carbons ortho to the methoxy group will appear around δ 114 ppm, while the two equivalent carbons meta to the methoxy group will resonate around δ 129-130 ppm. The quaternary carbon attached to the ethyl group is expected around δ 132-134 ppm.

Methoxy Carbon: The carbon of the methoxy group will appear as a sharp signal around δ 55 ppm.

Ethyl Carbons: The two carbons of the ethyl bridge will have distinct chemical shifts. The carbon adjacent to the aromatic ring (Ar-CH₂) is expected around δ 30-35 ppm, while the carbon adjacent to the carbonyl group (-CH₂-CO) will be slightly more deshielded and appear around δ 40-45 ppm.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum. The carbon α to the carbonyl group will be the most deshielded, with a chemical shift in the range of δ 45-55 ppm. The other carbons of the cyclohexyl ring will resonate at higher fields, typically between δ 25 and 30 ppm.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the two methylene groups of the ethyl bridge. It would also show correlations between the α-proton of the cyclohexyl ring and its neighboring protons, as well as the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of the carbon signals for each protonated carbon by correlating the proton signals with their attached carbon signals. For example, the proton signal at ~3.8 ppm would correlate with the carbon signal at ~55 ppm, confirming the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between the different fragments of the molecule. Key HMBC correlations would include:

A correlation from the protons of the methylene group adjacent to the carbonyl to the carbonyl carbon.

Correlations from the protons of the methylene group adjacent to the aromatic ring to the quaternary aromatic carbon and the ortho aromatic carbons.

A correlation from the α-proton of the cyclohexyl ring to the carbonyl carbon.

A correlation from the methoxy protons to the aromatic carbon to which the methoxy group is attached.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, with a chemical formula of C₁₆H₂₂O₂ and a molecular weight of 246.34 g/mol , MS is instrumental in confirming the molecular mass and deducing structural features through the analysis of its fragmentation patterns. chemscene.com

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•), which is a radical cation. The peak corresponding to this ion is the molecular ion peak, and its m/z value gives the molecular weight of the compound. For this compound, the molecular ion peak is expected at an m/z of 246.

The presence of isotopes in nature, primarily ¹³C and ¹⁸O, gives rise to small peaks at m/z values higher than the molecular ion peak. libretexts.org These are known as M+1 and M+2 peaks, respectively. The relative abundance of these isotopic peaks can be calculated and provides additional confidence in the assigned molecular formula. For a molecule with 16 carbon atoms, the M+1 peak is expected to have a relative intensity of approximately 17.6% of the M⁺• peak.

| Ion | m/z (Nominal) | Relative Abundance (%) | Contributing Isotopes |

|---|---|---|---|

| M⁺• | 246 | 100 | ¹²C₁₆¹H₂₂¹⁶O₂ |

| [M+1]⁺• | 247 | ~17.75 | ¹³C¹²C₁₅¹H₂₂¹⁶O₂, ¹²C₁₆²H¹H₂₁¹⁶O₂ |

| [M+2]⁺• | 248 | ~1.90 | ¹³C₂¹²C₁₄¹H₂₂¹⁶O₂, ¹²C₁₆¹H₂₂¹⁷O¹⁶O, ¹²C₁₆¹H₂₂¹⁸O |

Alpha-cleavage is a common fragmentation pathway for ketones, involving the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. wikipedia.orglibretexts.org This process results in the formation of a stable acylium ion, which is resonance-stabilized. For this compound, two primary alpha-cleavage pathways are possible.

Pathway A: Cleavage of the bond between the carbonyl group and the cyclohexyl ring. This results in the loss of a cyclohexyl radical (•C₆H₁₁) and the formation of a [M - C₆H₁₁]⁺ acylium ion.

Pathway B: Cleavage of the bond between the carbonyl group and the ethyl bridge. This leads to the formation of a cyclohexanecarbonyl cation and a 4-methoxyphenylethyl radical.

The resulting fragments provide valuable structural information. The most stable acylium ion often corresponds to the base peak in the mass spectrum. libretexts.org In this case, the benzylic stabilization of the fragment from Pathway A would likely make the m/z 163 fragment particularly abundant.

| Pathway | Bond Cleaved | Charged Fragment (Acylium Ion) | m/z of Charged Fragment | Neutral Fragment (Radical) |

|---|---|---|---|---|

| A | CO-C₆H₁₁ | [CH₃OC₆H₄CH₂CH₂CO]⁺ | 163 | •C₆H₁₁ |

| B | CO-CH₂ | [C₆H₁₁CO]⁺ | 111 | •CH₂CH₂C₆H₄OCH₃ |

The McLafferty rearrangement is a characteristic fragmentation process observed in mass spectrometry for molecules containing a keto-group and an accessible gamma-hydrogen atom. wikipedia.orglibretexts.org The mechanism involves a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation. youtube.com

In the structure of this compound, a classical McLafferty rearrangement is not sterically favored. The hydrogens on the ethyl chain are in the alpha and beta positions relative to the carbonyl group. The cyclohexyl ring also possesses beta-hydrogens, but the transfer of a gamma-hydrogen from the cyclohexyl ring to the carbonyl oxygen would involve a strained transition state. Therefore, the McLafferty rearrangement is not expected to be a significant fragmentation pathway for this particular ketone. The mass spectrum would likely be dominated by alpha-cleavage and other fragmentation processes.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. By comparing the experimentally measured exact mass with the calculated theoretical mass for a given chemical formula, the elemental composition can be confirmed.

For this compound, HRMS would be used to confirm the molecular formula C₁₆H₂₂O₂. It could also verify the composition of the key fragments observed in the MS spectrum.

| Ion/Fragment | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Molecular Ion (M⁺•) | C₁₆H₂₂O₂ | 246.1620 |

| Fragment from Pathway A | C₁₀H₁₁O₂⁺ | 163.0759 |

| Fragment from Pathway B | C₇H₁₁O⁺ | 111.0810 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The primary chromophore in this compound is the 4-methoxyphenyl group.

The presence of the aromatic ring with the electron-donating methoxy group gives rise to characteristic π → π* transitions. These transitions are typically observed in the UV region. Compounds containing a 4-methoxyphenyl group generally exhibit strong absorption bands. sielc.com For example, 4-methoxyphenol (B1676288) shows absorption maxima at 222 nm and 282 nm. sielc.com The carbonyl group (C=O) also has a weak n → π* transition, which is often observed at longer wavelengths but with a much lower intensity. The conjugation of the phenyl ring with the carbonyl group, although separated by an ethyl bridge, can have a minor influence on the exact position and intensity of the absorption bands.

| Chromophore | Electronic Transition | Expected λmax (nm) | Characteristics |

|---|---|---|---|

| 4-methoxyphenyl | π → π | ~220-230 and ~270-280 | Strong absorption |

| Carbonyl (C=O) | n → π | ~280-300 | Weak absorption, may be obscured |

Reactivity and Chemical Transformations of Cyclohexyl 2 4 Methoxyphenyl Ethyl Ketone

Nucleophilic Addition Reactions of the Carbonyl Moiety

The carbonyl group (C=O) in Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone is a key site of reactivity. The carbon atom, being partially positive, is an electrophile and readily undergoes attack by nucleophiles. masterorganicchemistry.comlibretexts.org This process, known as nucleophilic addition, transforms the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.comlibretexts.org

Formation of Acetals and Ketals

In the presence of an acid catalyst, ketones react with alcohols to form ketals (a sub-class of acetals). wikipedia.orglibretexts.org This reaction involves the nucleophilic addition of two equivalents of an alcohol to the ketone. Initially, one molecule of alcohol adds to form a hemiacetal intermediate. libretexts.org Subsequent protonation of the hydroxyl group and elimination of water generates an oxonium ion, which is then attacked by a second molecule of alcohol to yield the final ketal product after deprotonation. libretexts.orgyoutube.com

To drive the equilibrium towards the product, water is typically removed from the reaction mixture, for instance, by using a Dean-Stark apparatus. wikipedia.org The use of a diol, such as ethylene (B1197577) glycol, is entropically favored and results in the formation of a cyclic ketal. youtube.com

Table 1: Typical Conditions for Ketal Formation

| Reagent | Catalyst | Conditions | Product Type |

|---|---|---|---|

| 2 eq. Methanol (B129727) | p-Toluenesulfonic acid (p-TSA) | Reflux, removal of water | Acyclic Ketal |

Reactions with Hydrazines and Hydroxylamines

This compound is expected to react with primary amine derivatives like hydrazine (B178648), its substituted variants (e.g., 2,4-dinitrophenylhydrazine), and hydroxylamine (B1172632). These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism. The initial nucleophilic attack by the nitrogen atom on the carbonyl carbon is followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).

Reaction with Hydrazine: Forms a hydrazone.

Reaction with Hydroxylamine: Forms an oxime.

These derivatives are often crystalline solids with sharp melting points, historically used for the characterization and identification of aldehydes and ketones.

Alpha-Hydrogen Acidity and Enol/Enolate Chemistry

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (the α-positions) are weakly acidic. libretexts.orgbyjus.com This increased acidity, compared to hydrogens in a typical alkane, is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. libretexts.org When an α-hydrogen is removed by a base, the negative charge on the resulting enolate is delocalized onto the electronegative oxygen atom, making the anion more stable. libretexts.orgmasterorganicchemistry.com

This compound has two distinct α-positions: one on the cyclohexyl ring and one on the ethyl chain. The acidity of these protons allows for the formation of two different enolates.

Table 2: Approximate pKa Values of α-Hydrogens in Carbonyl Compounds

| Compound Type | Approximate pKa |

|---|---|

| Aldehyde | 16-18 |

| Ketone | 19-21 |

| Ester | 25 |

Data sourced from multiple chemistry resources illustrating general trends. youtube.com

Alkylation and Acylation Reactions at the Alpha-Position

The enolate ion is a powerful carbon-based nucleophile and can react with various electrophiles. masterorganicchemistry.combham.ac.uk To form the enolate quantitatively, a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is commonly used. libretexts.orgyoutube.com This prevents competing nucleophilic addition to the carbonyl carbon. libretexts.org

Alkylation: The enolate can react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position.

Acylation: Reaction of the enolate with an acyl halide (e.g., acetyl chloride) introduces an acyl group at the α-position, forming a β-dicarbonyl compound.

The choice of reaction conditions (e.g., base, temperature, solvent) can influence which of the two possible enolates is formed, allowing for regioselective alkylation or acylation under either kinetic or thermodynamic control. bham.ac.uk

Carbonyl Condensation Reactions (e.g., Aldol, Claisen)

The enolate of this compound can act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule, leading to condensation reactions.

Aldol Condensation: In the presence of a base or acid catalyst, the enolate can add to another molecule of the same ketone (self-condensation) to form a β-hydroxy ketone. byjus.commagritek.com This product can often be dehydrated upon heating to yield an α,β-unsaturated ketone. vanderbilt.edu A crossed Aldol condensation can also occur between the ketone and a different carbonyl compound, such as an aldehyde that cannot form an enolate itself (e.g., 4-methoxybenzaldehyde). azom.com

Claisen Condensation: The Claisen condensation is a reaction between two ester molecules. libretexts.org While not directly applicable to a ketone, a related reaction, the Claisen-Schmidt condensation (a type of crossed Aldol reaction), involves the reaction of a ketone enolate with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone. researchgate.net

Reduction Reactions of the Ketone Functionality

The ketone group in this compound can be readily reduced to a secondary alcohol, forming 1-cyclohexyl-3-(4-methoxyphenyl)propan-2-ol. This transformation is a cornerstone of organic synthesis and can be achieved using various reducing agents.

The reduction involves the nucleophilic addition of a hydride ion (H⁻) or its equivalent to the carbonyl carbon. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide intermediate yields the alcohol. Because the carbonyl group is planar, the hydride can attack from either face, potentially leading to a mixture of stereoisomers if a new chiral center is formed.

Table 3: Common Reagents for Ketone Reduction

| Reagent | Description |

|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent, typically used in alcoholic solvents like methanol or ethanol. It reduces aldehydes and ketones but not less reactive carbonyls like esters or carboxylic acids. |

| Lithium aluminum hydride (LiAlH₄) | A very powerful and reactive reducing agent that reduces ketones as well as a wide range of other carbonyl functional groups. It must be used in anhydrous aprotic solvents (e.g., diethyl ether, THF) and reacts violently with water. |

Oxidation Reactions of the Ketone and Adjacent Alkyl Groups

The oxidation of this compound can be directed at the ketone functional group itself or at the α-carbon positions on the adjacent alkyl groups. The outcome of these reactions is highly dependent on the choice of oxidizing agent and the reaction conditions.

Oxidation of the Ketone Carbonyl Group:

Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. libretexts.org Consequently, strong oxidizing agents and vigorous conditions are typically required to oxidize the ketone group in this compound. libretexts.org Such forceful oxidations often proceed via cleavage of a carbon-carbon bond adjacent to the carbonyl group, resulting in a mixture of carboxylic acids. libretexts.org For this unsymmetrical ketone, two cleavage pathways are possible, as described in Popoff's rule, which states that the carbonyl group tends to remain with the smaller alkyl group. This process, however, is often considered synthetically destructive and is not commonly used for controlled transformations. libretexts.org

A more synthetically useful and controlled method for oxidizing ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgwikipedia.org This reaction is typically carried out using peroxyacids (like m-CPBA) or hydrogen peroxide with a Lewis acid. organic-chemistry.orgrsc.orgmdpi.com The regioselectivity of the Baeyer-Villiger oxidation is predictable and depends on the relative migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org The established order of migratory ability is generally tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two groups attached to the carbonyl are a cyclohexyl group (a secondary alkyl) and a 2-(4-methoxyphenyl)ethyl group (a primary alkyl). Based on the migratory aptitude, the cyclohexyl group is more likely to migrate than the primary alkyl group. This would result in the formation of cyclohexyl 2-(4-methoxyphenyl)acetate.

Table 1: Predicted Products of Baeyer-Villiger Oxidation

| Reactant | Migrating Group | Predicted Major Product |

|---|

Oxidation of Adjacent Alkyl Groups:

The carbon atoms alpha (α) to the carbonyl group are susceptible to oxidation-based transformations, most notably halogenation. The α-halogenation of ketones can occur under acidic or basic conditions. wikipedia.org In an acidic medium, the reaction proceeds through an enol intermediate. pressbooks.publibretexts.org For this compound, two different enols can form, involving either the α-carbon on the cyclohexyl ring or the methylene (B1212753) group of the ethyl chain. Typically, the enol that is more substituted is favored. pressbooks.pub

The resulting α-halo ketone is a versatile synthetic intermediate. For instance, α-bromo ketones can undergo dehydrobromination upon treatment with a base to yield α,β-unsaturated ketones. pressbooks.publibretexts.org This provides a method for introducing a carbon-carbon double bond into the molecule, conjugated with the carbonyl group.

Table 2: Potential Products from α-Halogenation and Subsequent Elimination

| Reaction Step | Reagents | Potential Product |

|---|---|---|

| 1. α-Bromination | Br₂, Acetic Acid | 1-(1-Bromocyclohexyl)-3-(4-methoxyphenyl)propan-1-one |

Stereochemical Aspects of Reactions Involving the Cyclohexyl Ring

The presence of the cyclohexyl ring introduces significant stereochemical considerations in the reactions of this compound. The conformational preferences of the ring and the direction of reagent approach to the carbonyl group are critical in determining the stereochemical outcome of its transformations.

Conformational Analysis:

The cyclohexyl ring predominantly adopts a stable chair conformation to minimize angular and torsional strain. youtube.comresearchgate.net In this compound, the bulky 2-(4-methoxyphenyl)ethyl keto substituent will strongly prefer to occupy an equatorial position to avoid destabilizing 1,3-diaxial steric interactions with the axial hydrogens on the ring. libretexts.org This conformational preference means that the molecule will primarily exist in a state where the largest group is pointing away from the ring's axis.

Stereoselectivity of Carbonyl Reactions:

Reactions involving nucleophilic addition to the carbonyl group, such as reduction by hydride reagents, are highly influenced by the stereochemistry of the cyclohexyl ring. The nucleophile can attack the carbonyl carbon from two distinct faces: the axial face or the equatorial face. This leads to the formation of two possible diastereomeric alcohol products.

The stereoselectivity of this attack is governed by several factors, including "steric approach control," where the reagent attacks from the less sterically hindered face.

Attack by sterically small nucleophiles (e.g., NaBH₄): These reagents can preferentially attack from the axial direction. This is because the axial trajectory is considered less sterically hindered in the transition state and avoids torsional strain with the adjacent equatorial hydrogens on the ring. This pathway leads to the formation of an equatorial alcohol.

Attack by sterically bulky nucleophiles (e.g., L-Selectride®): Large, sterically demanding reagents will encounter significant steric hindrance from the axial hydrogens at the 3 and 5 positions of the cyclohexyl ring. youtube.com Therefore, they are more likely to attack from the less hindered equatorial face, resulting in the formation of an axial alcohol. organic-chemistry.org

The reduction of this compound would thus be expected to yield a mixture of diastereomeric alcohols, with the ratio depending on the steric bulk of the reducing agent.

Table 3: Predicted Stereochemical Outcome of Ketone Reduction

| Reducing Agent | Steric Bulk | Preferred Attack Trajectory | Major Diastereomeric Product |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Small | Axial | (1R,2S)-1-(Cyclohexyl)-1-hydroxy-3-(4-methoxyphenyl)propane (Equatorial-OH) |

These stereochemical principles are fundamental to controlling the three-dimensional structure of the products formed from reactions of this ketone, which is a critical aspect in the synthesis of complex organic molecules. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of Cyclohexyl 2 4 Methoxyphenyl Ethyl Ketone

Quantum Chemical Calculations for Molecular Geometry and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule. For "Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone," methods like Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry. A popular functional for such calculations is B3LYP, often paired with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.netchemrxiv.org

These calculations would reveal crucial geometric parameters such as bond lengths, bond angles, and dihedral angles. The optimization process seeks the lowest energy conformation on the potential energy surface, which corresponds to the most stable structure of the molecule. For "this compound," this would involve determining the preferred orientation of the cyclohexyl ring, the methoxyphenyl group, and the ethyl ketone linker.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-C (ketone-cyclohexyl) Bond Length | ~1.53 Å |

| C-C (ketone-ethyl) Bond Length | ~1.52 Å |

| C-O-C (methoxyphenyl) Bond Angle | ~118° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups as determined by DFT calculations.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.netchemrxiv.org

For "this compound," the HOMO is likely to be localized on the electron-rich 4-methoxyphenyl (B3050149) ring, which can donate electron density. Conversely, the LUMO is expected to be centered around the electrophilic carbonyl group (C=O). A smaller HOMO-LUMO gap would suggest higher reactivity. Computational software can generate visualizations of these orbitals, providing a clear picture of the electron density distribution.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Note: These values are illustrative and based on typical DFT calculation results for similar aromatic ketones.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. For "this compound," a prominent feature in the predicted IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1700-1720 cm⁻¹. pressbooks.puboregonstate.edu Other predictable frequencies include C-H stretching of the cyclohexyl and aromatic rings, and C-O stretching of the methoxy (B1213986) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also predict the ¹H and ¹³C NMR chemical shifts. The predicted ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon in the downfield region, typically around 200-215 ppm. libretexts.org The aromatic carbons and the carbons of the cyclohexyl ring would have distinct predicted chemical shifts based on their electronic environment. Similarly, the chemical shifts of the different protons in the molecule can be calculated, providing a theoretical spectrum that can be compared with experimental data. nih.gov

Table 3: Predicted Key Spectroscopic Frequencies and Chemical Shifts for this compound (Illustrative)

| Spectroscopic Data | Predicted Value |

|---|---|

| IR: C=O Stretch | ~1715 cm⁻¹ |

| ¹³C NMR: C=O | ~210 ppm |

| ¹H NMR: -OCH₃ | ~3.8 ppm |

Note: These are illustrative values based on typical spectroscopic data for compounds with similar functional groups.

Computational Studies of Reaction Mechanisms and Transition States

Theoretical calculations can elucidate the pathways of chemical reactions, including the identification of transition states and the determination of activation energies. For "this compound," computational studies could investigate various reactions, such as nucleophilic addition to the carbonyl group or reactions at the α-carbon.

A computational study of a reaction mechanism would involve mapping the potential energy surface to identify the lowest energy path from reactants to products. This would include locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, which is crucial for understanding the reaction kinetics. For instance, in a study of a related cyclohexyl ketone, the activation barrier for a particular reaction was determined to be around 25.4 kcal/mol. nih.gov This type of analysis provides a detailed, step-by-step understanding of how the reaction proceeds at a molecular level.

Conformational Analysis of the Cyclohexyl and Phenyl Moieties

Both the cyclohexyl ring and the rotatable bonds associated with the phenyl group contribute to the conformational flexibility of "this compound."

Cyclohexyl Moiety: The cyclohexyl ring typically adopts a chair conformation to minimize steric and torsional strain. dalalinstitute.com Computational methods can be used to confirm that the chair conformation is indeed the most stable for this molecule and to calculate the energy barriers for ring flipping to other conformations like the boat or twist-boat. dalalinstitute.com

Analytical Methodologies and Derivatization Strategies for Ketones

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into individual components. For ketones, the choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability. numberanalytics.comgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Ketones

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.govhplcvials.com It offers high chromatographic resolution and sensitive detection, making it a preferred method for volatile ketones. nih.gov In GC-MS, the sample is vaporized and separated based on its partitioning between a stationary phase within a capillary column and a mobile gas phase. hplcvials.commdpi.com The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns. hplcvials.comnih.gov

For ketones that are not inherently volatile, derivatization techniques can be employed to increase their volatility, making them amenable to GC-MS analysis. hplcvials.comlibretexts.org Common methods include silylation, acylation, and alkylation, which modify functional groups to reduce polarity and improve thermal stability. libretexts.org For instance, the derivatization of carbonyl compounds with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) has been successfully used prior to GC-MS analysis. researchgate.net

Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Carrier Gas | Helium (99.999%) | Transports the sample through the column. |

| Flow Rate | 1 mL/min | Affects separation efficiency and analysis time. |

| Injection Port Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Column Temperature Program | Initial hold (e.g., 50 °C), followed by ramps to higher temperatures (e.g., 270 °C) | Separates compounds based on boiling points. |

| Ion Source Temperature | 230 °C | Maintains compounds in the gas phase for ionization. |

| Ionization Energy | 70 eV (for Electron Impact - EI) | Standard energy for creating reproducible mass spectra. |

Data synthesized from representative GC-MS methodologies. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Derivatized Ketones

For non-volatile, polar, or thermally labile ketones, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. nih.govusda.govacs.org LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. youtube.com This technique is highly versatile due to the wide variety of available column chemistries and mobile phases. youtube.comnih.gov Coupling LC with MS provides high sensitivity and specificity for the detection and identification of separated compounds. numberanalytics.comnih.gov

However, the direct analysis of some ketones by LC-MS can be challenging due to poor retention on common reversed-phase columns and low ionization efficiency, especially for neutral carbonyl groups. nih.govmdpi.com To overcome these limitations, chemical derivatization is frequently employed. nih.govmdpi.com This strategy involves reacting the ketone with a reagent to attach a chemical tag that enhances chromatographic retention and improves ionization in the mass spectrometer's source. mdpi.comresearchgate.net A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives. researchgate.netepa.govauroraprosci.comresearchgate.net These derivatives are readily analyzed by reversed-phase HPLC with UV or MS detection. epa.govresearchgate.netresearchgate.net

The interface between the LC and the MS is crucial, as it must effectively remove the solvent and ionize the analyte molecules for mass analysis. youtube.com The most common ionization techniques for LC-MS are atmospheric pressure ionization (API) methods, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI). usda.govyoutube.com

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and large, thermally labile molecules. nih.govwikipedia.org In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. wikipedia.orglibretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be directed into the mass analyzer. nih.govlibretexts.org ESI is considered a "soft" technique because it imparts little excess energy to the analyte, resulting in minimal fragmentation and a strong signal for the molecular ion. wikipedia.org

For ketones, ESI-MS is most effective after derivatization. mdpi.com The derivatization reagent is often designed to incorporate a readily ionizable group, such as a tertiary amine, or a permanently charged moiety. researchgate.netacs.org This significantly enhances the ESI response, leading to improved sensitivity. mdpi.comresearchgate.net For example, derivatization of ketones with p-toluenesulfonylhydrazine (TSH) makes them amenable to ESI in both positive and negative modes. nih.gov

Atmospheric pressure chemical ionization (APCI) is another soft ionization technique commonly used in LC-MS. wikipedia.org It is particularly useful for analyzing less polar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.orglabx.com In APCI, the eluent from the LC is vaporized in a heated nebulizer. wikipedia.org A high-voltage corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through gas-phase reactions like proton transfer. wikipedia.orglabx.com

APCI is well-suited for compounds that are not sufficiently polar for ESI. studymind.co.uk Since the ionization occurs in the gas phase, APCI is less susceptible to matrix effects than ESI and can tolerate higher flow rates. nationalmaglab.org It has been successfully applied to the analysis of derivatized ketones, such as DNPH derivatives, often providing complementary information to other ionization methods. researchgate.netnih.gov

Atmospheric pressure photoionization (APPI) is a more recent soft ionization technique that expands the range of compounds analyzable by LC-MS, especially low-polarity and nonpolar molecules. wikipedia.orgcreative-proteomics.comchromatographyonline.com APPI uses a vacuum ultraviolet (VUV) lamp to generate photons that ionize the analyte molecules, either directly or through a photoionizable dopant added to the mobile phase. wikipedia.orgchromatographyonline.com

APPI is particularly advantageous for compounds that are difficult to ionize by ESI or APCI. creative-proteomics.com It has been shown to be effective for the analysis of ketones after derivatization with reagents like DNPH. researchgate.netnih.gov Compared to APCI, APPI can offer lower limits of detection for certain carbonyl derivatives and may be less prone to specific interferences. researchgate.netnih.gov

Table 2: Comparison of LC-MS Ionization Techniques for Ketone Analysis

| Technique | Principle | Best Suited For | Notes for Ketone Analysis |

|---|---|---|---|

| ESI | High voltage creates charged droplets, solvent evaporates to form gas-phase ions. wikipedia.org | Polar, ionic, and large macromolecules. wikipedia.orgcreative-proteomics.com | Highly effective after derivatization to add a charged or easily ionizable group. mdpi.comnih.gov |

| APCI | Corona discharge ionizes solvent vapor, which then ionizes the analyte via gas-phase reactions. wikipedia.org | Less polar, thermally stable, smaller molecules (<1500 Da). wikipedia.orglabx.com | Good for underivatized or derivatized ketones that are not amenable to ESI. researchgate.netstudymind.co.uk |

| APPI | VUV photons ionize analyte directly or via a dopant. wikipedia.org | Low-polarity and nonpolar compounds. wikipedia.orgcreative-proteomics.com | Offers high sensitivity for certain derivatives and is less prone to matrix effects. researchgate.netcreative-proteomics.com |

Principles of Derivatization for Enhanced Analytical Performance

Chemical derivatization is a strategy used to chemically modify an analyte to produce a new compound with properties that are more suitable for a given analytical method. libretexts.orgmdpi.com For ketones, derivatization is a key step to overcome challenges in both GC and LC analysis. hplcvials.comnih.gov

The primary goals of derivatizing ketones include:

Increasing Volatility: For GC analysis, derivatization can convert polar, non-volatile ketones into more volatile forms that can be readily analyzed. hplcvials.com

Improving Chromatographic Behavior: Derivatization can improve peak shape and enhance separation from interfering compounds in both GC and LC. nih.govresearchgate.net For instance, attaching a larger chemical group can increase retention on reversed-phase LC columns. nih.gov

Enhancing Detection Sensitivity: A crucial aspect for LC-MS is the introduction of a moiety that improves ionization efficiency. mdpi.comresearchgate.net Attaching a group with a permanent charge or one that is easily protonated or deprotonated can dramatically increase the signal in ESI-MS. acs.org For UV detection, a chromophore is added, as is the case with DNPH. researchgate.net

Improving Stability: Some ketones may be unstable under certain analytical conditions. Derivatization can convert them into more stable forms. researchgate.net

A variety of reagents are available for the derivatization of the carbonyl group in ketones. Hydrazine-based reagents are particularly common. nih.gov These include 2,4-dinitrophenylhydrazine (DNPH), dansyl hydrazine (B178648), and Girard's reagents, which react with the carbonyl group to form stable hydrazones. nih.gov The choice of reagent depends on the specific analytical goals, such as the desired detection method (e.g., MS, UV, fluorescence) and the nature of the sample matrix. researchgate.net

Improvement of Ionization Efficiency and Sensitivity

Derivatization is a key strategy to enhance the sensitivity of ketone analysis by mass spectrometry (MS). Many ketones exhibit poor ionization efficiency, leading to weak signals and high limits of detection. By introducing a chemical tag with a permanent positive charge or a readily ionizable group, the response in MS can be significantly amplified.

For instance, Girard reagents, which possess a quaternary ammonium (B1175870) group, are classic derivatizing agents that impart a permanent positive charge to the ketone derivative. This pre-charged nature dramatically improves ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, leading to substantial gains in sensitivity. nih.gov One study demonstrated that derivatization of steroids containing a ketone function with Girard's reagent T (GirT) successfully enhanced MS detection sensitivity. mdpi.com A modified Girard reagent, 4-hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide (HTMOB), has been shown to improve signal intensity by 3.3 to 7.0 times compared to the traditional Girard T reagent for certain ketones. nih.govresearchgate.net

Similarly, reagents like 2,4-dinitrophenylhydrazine (DNPH) introduce a dinitrophenyl group that can be readily ionized, particularly in negative ion mode atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI). nih.gov The use of APPI-MS for DNPH derivatives has been shown to result in lower limits of detection compared to APCI-MS. nih.gov

The following table summarizes derivatization approaches for enhancing ionization efficiency and sensitivity:

| Strategy | Mechanism | Examples of Reagents | Analytical Technique Benefited |

|---|---|---|---|

| Introduction of a permanent charge | Attaches a pre-charged moiety to the ketone, eliminating the need for ionization in the MS source. | Girard's Reagent T (GirT), Girard's Reagent P (GirP) | Electrospray Ionization MS (ESI-MS), MALDI-MS |

| Introduction of an easily ionizable group | Adds a functional group that has a high proton affinity or can be easily deprotonated. | 2,4-Dinitrophenylhydrazine (DNPH) | Atmospheric Pressure Chemical Ionization MS (APCI-MS), Atmospheric Pressure Photoionization MS (APPI-MS) |

| Enhanced fragmentation characteristics | Modification of derivatizing reagent to improve MS/MS fragmentation. | 4-Hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide (HTMOB) | Tandem Mass Spectrometry (MS/MS) |

Enhancement of Chromatographic Retention and Separation

In liquid chromatography (LC), particularly reversed-phase HPLC, underivatized ketones may exhibit poor retention and peak shape, especially for more polar or smaller molecules. Derivatization can increase the hydrophobicity of the analyte, leading to better retention on nonpolar stationary phases and improved chromatographic separation.

The reaction of ketones with DNPH to form 2,4-dinitrophenylhydrazones significantly increases their hydrophobicity and allows for their separation on standard C18 columns. d-nb.info This technique is widely used for the analysis of carbonyl compounds in various matrices. jst.go.jpnih.gov However, it is important to note that unsymmetrical ketones can form syn/anti-isomers upon derivatization with DNPH, which may lead to peak splitting or broadening in the chromatogram, complicating quantification. nih.govresearchgate.net

The use of different gradient conditions in UPLC systems can achieve rapid and efficient separation of DNPH derivatives of various aldehydes and ketones, demonstrating the versatility of this derivatization approach for complex mixtures. Adjusting chromatographic conditions, such as the mobile phase composition and gradient, is crucial for optimizing the separation of these derivatives. mdpi.com

Chemoselective Capture and Enrichment Strategies

For the analysis of ketones in complex biological or environmental samples, chemoselective capture and enrichment are often necessary to isolate the target analytes from the matrix and improve detection limits. This strategy typically involves a reagent that selectively reacts with the carbonyl group of ketones and is immobilized on a solid support, such as magnetic beads.

This approach allows for the specific capture of ketones from a complex mixture. After washing away non-target compounds, the captured ketones (now as their derivatives) can be released from the solid support and analyzed. This methodology not only enriches the sample with the analytes of interest but also significantly reduces matrix effects, which can suppress the signal in mass spectrometry. Probes immobilized on magnetic beads have been utilized for the chemoselective capture and analysis of carbonyl-containing metabolites.

Specific Derivatization Reagents and Protocols for Ketones

A variety of reagents are available for the derivatization of ketones, each with its own specific protocol and advantages for different analytical applications.

2,4-Dinitrophenylhydrazine (DNPH) Derivatization

DNPH is one of the most common derivatizing reagents for ketones and aldehydes. jst.go.jp The reaction, typically carried out in an acidic medium, results in the formation of a stable 2,4-dinitrophenylhydrazone derivative. These derivatives are colored and absorb strongly in the UV-visible region, making them suitable for detection by UV-Vis spectrophotometry or LC with a UV detector. jst.go.jp

A typical DNPH derivatization protocol involves mixing the sample containing the ketone with a solution of DNPH in an acidic solvent, such as acetonitrile (B52724) with a small amount of phosphoric acid. researchgate.net The reaction mixture is then allowed to react for a specific time at a controlled temperature to ensure complete derivatization. researchgate.net It is often necessary to remove excess unreacted DNPH prior to analysis to avoid interference and potential damage to the analytical column. jst.go.jp

Girard Reagents (e.g., Girard P, Girard T)

Girard reagents are a class of hydrazide reagents that contain a quaternary ammonium group. mdpi.com Girard T (trimethylacetylhydrazide ammonium chloride) and Girard P (pyridinioacetohydrazide chloride) react with ketones to form hydrazones that carry a permanent positive charge. nih.govmedchemexpress.com This feature makes them ideal for enhancing the sensitivity of detection by positive-ion ESI-MS. nih.gov

The derivatization reaction is typically performed in a slightly acidic solution, often with the addition of acetic acid, and can be carried out at room temperature. nih.gov The resulting hydrazone derivatives are water-soluble, which can be advantageous for certain sample preparation procedures.

Alkoxyamines and Hydrazines

Besides DNPH and Girard reagents, other alkoxyamines and hydrazines are also used for ketone derivatization. Hydroxylamine (B1172632) and its derivatives react with ketones to form oximes. thermofisher.comyoutube.com These oximes are generally more stable towards hydrolysis than the corresponding hydrazones. thermofisher.com

Other hydrazine derivatives, such as dansyl hydrazine, have been used as fluorescent labeling agents for ketones, allowing for sensitive detection by fluorescence-based methods. thermofisher.com The choice of reagent often depends on the specific requirements of the analytical method, including the desired detection method and the nature of the sample matrix. nih.gov N,N-Dicarboxymethyl hydrazine (DCMH) has been identified as a chemoselective derivatization reagent for carbonyl compounds, with potential applications in the selective protection and isolation of aldehydes and ketones. rsc.org

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective derivatizing agent for ketones like Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone, particularly for analysis by gas chromatography (GC). researchgate.net The reaction involves the nucleophilic addition of the hydroxylamine group of PFBHA to the electrophilic carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to form a stable oxime derivative, specifically a PFBHA-oxime.

This derivatization strategy overcomes analytical challenges associated with underivatized ketones, which can exhibit poor chromatographic peak shape and low sensitivity. The resulting PFBHA-oxime of this compound is more volatile and thermally stable, making it well-suited for GC analysis. researchgate.net A key feature of this reaction with unsymmetrical ketones is the potential formation of two geometric isomers, the (E) and (Z)-oximes, which may be separable by high-resolution capillary GC columns.

The primary advantage of using PFBHA lies in the introduction of the pentafluorobenzyl group. This group has a very high affinity for electrons, making the derivative exceptionally sensitive to electron capture detection (ECD), a common detector for GC. Furthermore, the derivative is readily analyzed by mass spectrometry (MS), often showing characteristic fragmentation patterns that aid in structural confirmation. amanote.com This methodology provides a fast and reliable way to quantify ketones in various matrices. researchgate.net

Table 1: Characteristics of PFBHA Derivatization for this compound

| Feature | Description | Analytical Implication |

|---|---|---|

| Reagent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Reacts with the ketone's carbonyl group. |

| Reaction Product | PFBHA-oxime | Increased volatility and thermal stability. |

| Isomer Formation | Potential for (E) and (Z) isomers | May result in two distinct peaks in the chromatogram, requiring good resolution. |

| Key Functional Group | Pentafluorobenzyl group | Confers high sensitivity for Electron Capture Detection (ECD). |

| Primary Analytical Technique | Gas Chromatography (GC-ECD, GC-MS) | Allows for sensitive and selective quantification and identification. nih.gov |

Quaternary Ammonium-Containing Derivatizing Agents (e.g., 4-APC)

For analyses utilizing liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), quaternary ammonium-containing derivatizing agents are employed to enhance detection sensitivity. These reagents are designed to introduce a permanent positive charge onto the target molecule, significantly improving its ionization efficiency.

An example of such a reagent is 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC). nih.govchemscene.com While 4-APC is noted to be highly selective for aldehydes, other related Girard reagents, which contain a hydrazide functional group and a quaternary ammonium group, are effective for derivatizing ketones. nih.gov The reaction of a Girard-type reagent with the carbonyl group of this compound would form a stable hydrazone.

The presence of the pre-charged quaternary ammonium moiety in the derivative ensures that the molecule is readily ionized in the ESI source, regardless of the mobile phase pH. This leads to a dramatic increase in signal intensity in the mass spectrometer, enabling the detection of the ketone at very low concentrations. nih.gov Labeling with this type of agent can increase MS sensitivity by several orders of magnitude. nih.gov This strategy is particularly useful in complex biological matrices where target analyte concentrations are low and matrix effects can suppress ionization of underivatized compounds. chemscene.com

Table 2: Characteristics of Quaternary Ammonium Derivatization for this compound

| Feature | Description | Analytical Implication |

|---|---|---|

| Reagent Type | Quaternary Ammonium-Containing Hydrazide (e.g., Girard's Reagent T) | Reacts with the ketone to form a hydrazone. |

| Key Feature | Permanent Positive Charge | Greatly enhances ionization efficiency in ESI-MS. nih.gov |

| Reaction Product | Cationic Hydrazone Derivative | Highly responsive in positive-ion mode mass spectrometry. |

| Primary Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Enables highly sensitive and specific detection and quantification. |

| Advantage | Improved Sensitivity | Overcomes poor ionization of the native ketone, allowing for trace-level analysis. nih.gov |

Application of Derivatization in Advanced Analytical Profiling

The chemical derivatization of this compound with agents like PFBHA or quaternary ammonium tags is a critical enabling step for its inclusion in advanced analytical profiling studies, such as metabolomics or environmental monitoring. chemscene.com Such studies aim to comprehensively measure large numbers of chemicals in complex samples, which presents significant analytical challenges due to the wide range of chemical properties and concentrations of the analytes.

Many ketones, including potentially this compound, may not have the optimal physicochemical properties for direct analysis in high-throughput profiling platforms. They might be difficult to retain and separate by common chromatographic methods or ionize poorly in a mass spectrometer source, rendering them effectively invisible in a complex sample analysis.

Derivatization transforms the ketone into a molecule with more favorable analytical characteristics.

For GC-MS based profiling , conversion to the PFBHA-oxime derivative improves volatility and chromatographic behavior while adding a highly sensitive tag for detection, allowing it to be integrated into methods targeting other derivatized compounds.

For LC-MS based profiling , derivatization with a quaternary ammonium-containing reagent ensures robust and sensitive detection by ESI-MS. nih.gov This allows the ketone to be reliably quantified alongside other metabolites that are tagged with the same reagent, which is a common strategy in targeted and untargeted metabolomics to improve coverage of the metabolome. chemscene.com

By employing these derivatization strategies, this compound can be moved from a difficult-to-analyze compound to one that is readily and sensitively measured, thereby enabling its accurate quantification and study within larger biological or environmental contexts.

Advanced Research Directions for Cyclohexyl 2 4 Methoxyphenyl Ethyl Ketone

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemical research. For Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone, future investigations could focus on moving beyond traditional multi-step procedures which may involve harsh reagents and generate significant waste.

A promising starting point for novel synthetic design can be inferred from methodologies used for structurally similar compounds. For instance, a patented process for a related ketone, 2-(4-methoxyphenyl)-1-(trans-4-propylcyclohexyl)ethyl ketone, utilizes a Grignard reaction between a derivative of 4-methoxybenzyl chloride and a (trans-4-alkylcyclohexyl)formyl chloride google.com. Adapting this approach by using cyclohexanecarbonyl chloride and a suitable 4-methoxyphenylethyl magnesium halide could provide a direct route to the target molecule.

Future research should aim to refine such pathways, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous solvents. The table below outlines potential starting materials and key reaction steps that could be explored.

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Potential Advantages |

| Cyclohexanecarbonyl chloride | 4-Methoxyphenylethylmagnesium bromide | Grignard Reaction | Direct C-C bond formation |

| Cyclohexyl magnesium bromide | 3-(4-Methoxyphenyl)propanoyl chloride | Grignard Reaction | Alternative bond disconnection |

| Cyclohexanecarboxylic acid | 1-Ethyl-4-methoxybenzene | Friedel-Crafts Acylation | Potential for direct acylation |

| 4-Methoxyphenylacetic acid | Cyclohexylacetylene | Hydration/Oxidation | Atom-economical approach |

These proposed pathways offer a foundation for systematic investigation into the synthesis of this compound, with a strong emphasis on achieving higher efficiency and sustainability.

Investigation of Catalytic Transformations and Green Chemistry Approaches

The principles of green chemistry are increasingly integral to the development of new chemical processes. Future research on the synthesis of this compound should prioritize the use of catalytic methods that reduce energy consumption and waste production.

Photoredox catalysis, for example, has emerged as a powerful tool for the formation of C-C bonds under mild conditions. The combination of a photocatalyst with N-heterocyclic carbene (NHC) catalysis has been shown to facilitate the synthesis of ketones from carboxylic acids chemrxiv.orgnih.gov. This approach could be adapted to couple cyclohexanecarboxylic acid with a suitable 4-methoxyphenylethyl radical precursor.

Furthermore, the use of deep eutectic solvents (DES) as environmentally benign reaction media presents another exciting avenue. Research has demonstrated the successful use of DES in N-alkylation and acylation reactions for the synthesis of complex heterocyclic ketones, offering improved yields and selectivity while avoiding volatile organic solvents researchgate.net. Exploring the applicability of DES for the synthesis of this compound could lead to a significantly greener manufacturing process.

The following table summarizes potential green chemistry approaches and their benefits:

| Green Chemistry Approach | Key Features | Potential Benefits |

| Photocatalysis | Visible light as energy source, ambient temperature | Reduced energy consumption, high functional group tolerance |

| N-Heterocyclic Carbene (NHC) Catalysis | Organocatalysis, mild reaction conditions | Avoidance of heavy metal catalysts, potential for asymmetric synthesis |

| Deep Eutectic Solvents (DES) | Biodegradable, low volatility, recyclable | Reduced environmental impact, improved reaction efficiency |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased throughput, potential for solvent-free reactions nih.gov |

Study of Stereoselective Synthesis of Analogues and Derivatives

The introduction of chirality into a molecular structure can have profound effects on its biological and material properties. While this compound itself is achiral, the synthesis of its chiral analogues and derivatives opens up a vast area for research.

Future studies could focus on the stereoselective reduction of the ketone functionality to produce chiral alcohols. The use of chiral catalysts, such as those based on ruthenium or rhodium complexes, could enable the enantioselective hydrogenation of the carbonyl group, yielding either the (R)- or (S)-alcohol with high enantiomeric excess.

Additionally, the synthesis of analogues with chiral centers on the cyclohexyl ring is a promising direction. Starting from enantiomerically pure cyclohexanecarboxylic acid derivatives, it would be possible to synthesize chiral versions of the target ketone. These stereoisomers could then be evaluated for their unique properties.

Research in this area could explore the following:

Asymmetric Reduction: Utilizing chiral catalysts to produce enantiomerically enriched alcohols.

Chiral Pool Synthesis: Employing enantiomerically pure starting materials to construct chiral analogues.

Organocatalysis: Investigating the use of chiral organic molecules to catalyze the stereoselective formation of C-C bonds.

The development of stereoselective synthetic routes will be crucial for exploring the full potential of this class of compounds in applications where specific stereochemistry is required.

Development of Integrated Analytical Platforms for Comprehensive Characterization

As novel synthetic pathways and derivatives of this compound are developed, robust and comprehensive analytical methods will be essential for their characterization. An integrated analytical platform, combining multiple techniques, would provide a complete picture of the compound's identity, purity, and structure.